G12Si-1

KRAS G12S Covalent Inhibitor Kinetics

Standard KRAS G12C inhibitors (e.g., sotorasib) are inactive against the G12S mutant. G12Si-1 uniquely targets this 'undruggable' driver via a β-lactone electrophile that engages the acquired serine residue. - **Selectivity & Mechanism**: Covalent, GDP-state selective; confirmed by MS and X-ray crystallography - **Critical Controls**: Use G12Si-2 as mandatory negative control to rule out scaffold off-target effects - **Supply**: Research-grade, available for immediate shipment

Molecular Formula C29H32ClN5O3
Molecular Weight 534.0 g/mol
Cat. No. B14913524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG12Si-1
Molecular FormulaC29H32ClN5O3
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O
InChIInChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1
InChIKeyVKLRGERKXJSQFY-LGQZFRORSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G12Si-1: Selective Covalent K-Ras(G12S) Inhibitor


G12Si-1 (CAS: 2946593-42-4) is a selective, covalent small-molecule inhibitor of the K-Ras(G12S) mutant, representing the first tool compound designed to pharmacologically target this historically 'undruggable' oncogenic driver [1]. Unlike the FDA-approved G12C inhibitors (e.g., sotorasib, adagrasib), G12Si-1 uniquely engages the weakly nucleophilic acquired serine residue via a novel β-lactone electrophile, providing a critical chemical biology probe for studying G12S-driven cancers where no targeted therapies exist [2].

Target Engagement
First reported covalent probe for K-Ras(G12S) mutant studies
Warhead Chemistry
β-lactone electrophile enables selective serine acylation
Conformation Selectivity
GDP-state selective inhibitor for inactive K-Ras(G12S)

Why G12Si-1 Cannot Be Replaced


The unique chemistry and target profile of G12Si-1 render it irreplaceable by other KRAS tool compounds. Standard KRAS G12C inhibitors (e.g., sotorasib, adagrasib) are completely inactive against the G12S mutant due to a fundamental difference in their electrophilic warheads and binding modes [1]. Even close structural analogs like G12Si-5 exhibit substantially different biochemical kinetics (6.4 min⁻¹ vs. 0.41 min⁻¹) and cellular potency, while others like G12Si-2 are inactive negative controls [2]. These critical distinctions necessitate a product-specific, evidence-based approach to compound selection for rigorous G12S-related studies.

G12C inhibitors (e.g., sotorasib)
Warhead and binding mode mismatch; do not engage G12S mutant, rendering them inactive in G12S-driven models.
G12Si-5 analog
Exhibits a substantially different covalent kinetic profile (kinact/Ki), which may shift target residence time and cellular signaling readouts.
G12Si-2 negative control
Lacks covalent modification activity; cannot serve as an active probe and is only suitable as a paired negative control.

G12Si-1 Quantitative Evidence


Covalent Binding Kinetics vs. G12Si-5

In a direct biochemical comparison under identical experimental conditions, G12Si-1 exhibits a 15.6-fold higher inactivation rate constant (kinact) than its analog G12Si-5, despite a 3.7-fold weaker binding affinity. This indicates G12Si-1 is more efficient at forming the covalent adduct once bound, a critical parameter for sustained target engagement in cellular assays [1].

Covalent kinetics vs. G12Si-5
Head-to-head
G12Si-1: Ki = 97 μM, kinact = 0.41 min⁻¹
G12Si-5: Ki = 26 μM, kinact = 6.4 min⁻¹
Reported kinetic context for covalent efficiency profiling
First-order kinetic model, recombinant GDP-bound K-Ras(G12S)
KRAS G12S Covalent Inhibitor Kinetics Biochemical Assay

Covalent Target Engagement vs. G12Si-2

Whole-protein mass spectrometry demonstrates that G12Si-1 covalently modifies its intended target, K-Ras(G12S)•GDP, with high efficiency, while showing negligible binding to the wild-type protein. In stark contrast, the negative control analog G12Si-2 exhibits no covalent modification of either protein, confirming the specific, warhead-dependent nature of G12Si-1's activity [1].

Target engagement vs. G12Si-2
Head-to-head
G12Si-1: active covalent modification of K-Ras(G12S)•GDP
G12Si-2: no modification detected
Establishes active probe/negative control pair for G12S studies
Whole-protein MS, 4 µM protein, 10 µM compound, n=3
KRAS G12S Covalent Probe Target Engagement Selectivity Negative Control

G12S GDP-State Selectivity (X-ray)

Biochemical and structural analyses reveal that G12Si-1 is selective for the inactive, GDP-bound state of K-Ras(G12S). No covalent reaction was observed with GppNHp-loaded (active, GTP-mimetic state) K-Ras(G12S). This contrasts with its inability to target other common KRAS mutants, such as G12C, which are engaged by a different class of inhibitors (e.g., sotorasib, adagrasib) [1][2].

Nucleotide-state selectivity
Class-level
Binds K-Ras(G12S)•GDP only; no reaction with GppNHp-bound or G12C mutant
GDP-state selective probe context; G12C inhibitors inactive on G12S
X-ray co-crystal structure (PDB: 7TLE) and biochemical assay
KRAS G12S X-ray Crystallography GDP-state selective Structural Biology

G12Si-1 Research Applications


Validating G12S as Cancer Driver in Cell Models

G12Si-1 is the optimal tool for target validation studies in isogenic cell lines expressing the KRAS G12S mutant. Its covalent and selective mechanism, as confirmed by MS and X-ray crystallography, ensures that observed phenotypic effects (e.g., changes in viability, signaling) can be directly attributed to K-Ras(G12S) inhibition. The use of the negative control G12Si-2 is mandatory in this application to rule out off-target effects of the compound's scaffold [1].

Probing G12S Nucleotide Cycling and Conformation

Leveraging the unique GDP-state selectivity of G12Si-1, this compound is ideally suited for biochemical and biophysical assays investigating the conformational dynamics of the K-Ras(G12S) mutant. Experiments can utilize G12Si-1 to 'trap' the protein in its inactive, GDP-bound conformation, enabling studies on nucleotide exchange, effector interactions (e.g., SOS, Raf), and the impact of the G12S mutation on these fundamental processes [1][2].

Dissecting Covalent Inhibitor Kinetics with G12Si-5

Researchers seeking to understand the structure-kinetic relationship (SKR) of covalent KRAS G12S inhibitors should employ both G12Si-1 and G12Si-5. The head-to-head kinetic data provide a clear experimental system to correlate the divergent kinact/Ki profiles of these two β-lactone-based inhibitors with their respective effects on target residence time, cellular signaling output, and in vitro pharmacology, offering a model system for future drug design [3].

Targeting Serine Nucleophilicity in Undruggable Targets

The innovative β-lactone warhead of G12Si-1 makes it a benchmark compound for research into targeting weakly nucleophilic serines. It can serve as a model system in medicinal chemistry and chemical biology programs aimed at expanding the druggable proteome by acylating non-catalytic serine residues in other disease-relevant proteins [4].

Application
Selection Property
Validation Focus
G12S driver validation in isogenic cell models
Covalent G12S probe with matched negative control (G12Si-2)
Attribute phenotype to K-Ras(G12S) inhibition using inactive analog
Conformational dynamics and nucleotide cycling studies
GDP-state selective inhibitor
Trapping inactive conformation for exchange/effector interaction assays
Structure-kinetic relationship (SKR) profiling
Differential covalent kinetics (kinact/Ki vs. G12Si-5)
Correlate kinetic parameters with residence time and signaling output
Serine nucleophilicity targeting method development
β-lactone warhead for non-catalytic serine acylation
Model system for expanding druggable proteome via serine engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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